molecular formula C14H9ClN4O2 B1227409 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide

Cat. No. B1227409
M. Wt: 300.7 g/mol
InChI Key: FEKNFJRGXOAZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide is a pyridinecarboxamide. It derives from a nicotinamide.

Scientific Research Applications

  • Polymer Science Applications : Mansoori et al. (2011) synthesized a novel aromatic diamine containing a pyridine ring and a 1,3,4-oxadiazole moiety, which was used to generate new aromatic polyamides with pendant 1,3,4-oxadiazole groups. These polyamides exhibited high solubility in common polar and aprotic solvents, enabling the casting of thin films from polymer solutions (Mansoori et al., 2011).

  • Antimicrobial and Antitubercular Activities : Nayak et al. (2016) studied the antitubercular activity of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. They found one derivative to be a promising lead molecule with significant activity against Mycobacterium tuberculosis (Nayak et al., 2016).

  • Potential Alzheimer’s Disease Treatment : Rehman et al. (2018) synthesized new N-substituted derivatives of a compound including a 1,3,4-oxadiazole moiety for evaluating new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (Rehman et al., 2018).

  • Chemical Reactivity and Molecular Docking Study : Al-Tamimi et al. (2018) reported the FT-IR spectral analysis, theoretical calculations, and molecular docking procedures of oxadiazole derivatives, including 2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine. They concluded that these compounds have the potential to be developed as new anti-cancer drugs (Al-Tamimi et al., 2018).

  • Anticancer Evaluation : Ravinaik et al. (2021) synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against various cancer cell lines. Some compounds exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).

  • Synthesis and Biological Screening for Antibacterial Activity : Rehman et al. (2016) synthesized N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives and evaluated their antibacterial activity against various bacterial strains. These compounds were found to be moderately good inhibitors of Gram-negative bacteria (Rehman et al., 2016).

  • Insecticidal Activity : Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, evaluating their insecticidal activities against diamondback moth. Some compounds exhibited good insecticidal activities (Qi et al., 2014).

properties

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide

Molecular Formula

C14H9ClN4O2

Molecular Weight

300.7 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C14H9ClN4O2/c15-11-6-2-1-5-10(11)13-18-19-14(21-13)17-12(20)9-4-3-7-16-8-9/h1-8H,(H,17,19,20)

InChI Key

FEKNFJRGXOAZKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CN=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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